(R)-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane
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Overview
Description
®-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane is a chemical compound with the molecular formula C15H20O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group and an oxirane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane typically involves the reaction of 4-[2-(Cyclopropylmethoxy)ethyl]phenol with epichlorohydrin in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a catalyst like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
®-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include diols, alcohols, and substituted phenoxy derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, ®-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane is used as a building block for the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through various chemical reactions .
Biology
In biology, this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its ability to undergo specific reactions makes it a valuable tool in understanding biological processes .
Medicine
In medicine, ®-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane is investigated for its potential therapeutic applications. It is studied for its effects on various biological targets and pathways, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of ®-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- ®-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane
- (S)-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane
- [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane
Uniqueness
The uniqueness of ®-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane lies in its specific stereochemistry and the presence of the cyclopropylmethoxy group.
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(2R)-2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C15H20O3/c1-2-13(1)9-16-8-7-12-3-5-14(6-4-12)17-10-15-11-18-15/h3-6,13,15H,1-2,7-11H2/t15-/m0/s1 |
InChI Key |
DQRZXLUCRJNWKV-HNNXBMFYSA-N |
Isomeric SMILES |
C1CC1COCCC2=CC=C(C=C2)OC[C@H]3CO3 |
Canonical SMILES |
C1CC1COCCC2=CC=C(C=C2)OCC3CO3 |
Origin of Product |
United States |
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